N-[2-Methyl-2-(2-phenyl-1,3-oxazol-4-yl)propyl]prop-2-enamide
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Overview
Description
N-[2-Methyl-2-(2-phenyl-1,3-oxazol-4-yl)propyl]prop-2-enamide is a synthetic organic compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Methyl-2-(2-phenyl-1,3-oxazol-4-yl)propyl]prop-2-enamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of α-haloketones with amides or nitriles under acidic or basic conditions.
Alkylation: The oxazole ring is then alkylated with 2-methyl-2-bromopropane to introduce the 2-methyl-2-(2-phenyl)propyl group.
Amidation: The final step involves the reaction of the alkylated oxazole with acryloyl chloride in the presence of a base such as triethylamine to form the prop-2-enamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-Methyl-2-(2-phenyl-1,3-oxazol-4-yl)propyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the oxazole ring to oxazoline.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-enamide group can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate conditions depending on the nucleophile.
Major Products
Oxidation: Oxazole oxides
Reduction: Oxazoline derivatives
Substitution: Substituted oxazole derivatives
Scientific Research Applications
N-[2-Methyl-2-(2-phenyl-1,3-oxazol-4-yl)propyl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is used as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of N-[2-Methyl-2-(2-phenyl-1,3-oxazol-4-yl)propyl]prop-2-enamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid
- N-[2-Methyl-2-(2-phenyl-1,3-oxazol-4-yl)propyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide
Uniqueness
N-[2-Methyl-2-(2-phenyl-1,3-oxazol-4-yl)propyl]prop-2-enamide is unique due to its specific structural features, such as the presence of both the oxazole ring and the prop-2-enamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-methyl-2-(2-phenyl-1,3-oxazol-4-yl)propyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-4-14(19)17-11-16(2,3)13-10-20-15(18-13)12-8-6-5-7-9-12/h4-10H,1,11H2,2-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZDCGJXVQIGLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C=C)C1=COC(=N1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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